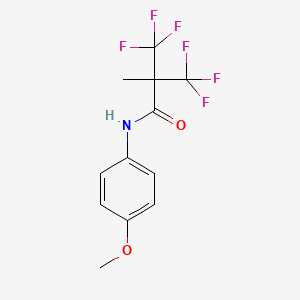
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide is a compound that belongs to the class of trifluoromethyl-containing amides. These compounds are known for their unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups in the molecule imparts significant stability and lipophilicity, making it an attractive candidate for drug development and other scientific research.
Preparation Methods
The synthesis of 3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide typically involves the reaction of 4-methoxyaniline with 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere at room temperature to ensure high yield and purity of the product.
Chemical Reactions Analysis
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The trifluoromethyl groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.
Scientific Research Applications
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups in the compound enhance its binding affinity to target proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide can be compared with other similar compounds, such as:
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methylpropanamide: This compound lacks the additional trifluoromethyl group, which may result in different chemical and biological properties.
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-(trifluoromethyl)propanamide: This compound has a similar structure but may differ in its reactivity and applications due to variations in the substitution pattern.
The unique combination of trifluoromethyl groups and the methoxyphenyl moiety in this compound makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C12H11F6NO2 |
|---|---|
Molecular Weight |
315.21 g/mol |
IUPAC Name |
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C12H11F6NO2/c1-10(11(13,14)15,12(16,17)18)9(20)19-7-3-5-8(21-2)6-4-7/h3-6H,1-2H3,(H,19,20) |
InChI Key |
UCFXOHXMTFXUIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















